synthesis of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one
synthesis of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one
An In-depth Technical Guide on the Synthesis of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one
Abstract
The cyclohexenone framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, including steroids and complex terpenoids.[1][2] Its synthesis is, therefore, a cornerstone of modern organic chemistry. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, highly functionalized derivative, 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one. We will dissect a robust and efficient synthetic strategy grounded in the principles of the Robinson Annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4] This document is structured to provide not just a procedural outline but a deep mechanistic understanding, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Disconnection and Mechanistic Rationale
The target molecule, 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one, is a polysubstituted six-membered ring. The most logical and convergent approach to its construction is the Robinson Annulation, a reaction sequence discovered by Sir Robert Robinson in 1935.[1][5] This strategy involves the formation of a six-membered ring through the creation of three new carbon-carbon bonds in a tandem sequence.[6]
Our retrosynthetic analysis identifies two key starting materials:
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Michael Donor: Ethyl acetoacetate. This β-ketoester provides the nucleophilic carbon source (at its α-position) that initiates the sequence and ultimately forms the C3-methyl and C4-carbethoxy portions of the final ring.[7]
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Michael Acceptor: 4-Methyl-1-penten-3-one (commonly known as isopropyl vinyl ketone). This α,β-unsaturated ketone provides the electrophilic centers and the carbon backbone that will become C1, C2, C5, C6, and the C5-isopropyl group of the target cyclohexenone.
The overall transformation proceeds through four distinct, base-catalyzed mechanistic steps:
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Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a suitable base, typically sodium ethoxide, to generate a resonance-stabilized enolate ion.[6] This enolate is a soft nucleophile, primed for conjugate addition.
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Michael Addition: The generated enolate performs a nucleophilic conjugate (or 1,4-) addition to the β-carbon of the α,β-unsaturated ketone, isopropyl vinyl ketone.[7][8] Subsequent protonation of the resulting enolate yields a 1,5-dicarbonyl intermediate.
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Intramolecular Aldol Cyclization: In the presence of a base, the 1,5-dicarbonyl intermediate undergoes a rapid intramolecular aldol condensation. An enolate is formed by deprotonation of the acetyl methyl group, which then attacks the ketone carbonyl derived from the Michael acceptor, forming a six-membered cyclic β-hydroxy ketone.[5]
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Dehydration: The cyclic aldol adduct is readily dehydrated under the basic reaction conditions, eliminating a molecule of water to yield the thermodynamically stable α,β-unsaturated cyclohexenone product.[6]
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of the title compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| Ethanol, 200 proof | C₂H₅OH | 46.07 | 150 mL | - | Anhydrous, solvent |
| Sodium Metal | Na | 22.99 | 2.3 g | 0.10 | Handle with care |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g | 0.10 | Michael Donor |
| 4-Methyl-1-penten-3-one | C₆H₁₀O | 98.14 | 9.8 g | 0.10 | Michael Acceptor |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent |
| 5% Hydrochloric Acid | HCl (aq) | - | ~50 mL | - | For neutralization |
| Saturated NaCl (aq) | NaCl | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
Experimental Workflow
Step-by-Step Procedure
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Preparation of Sodium Ethoxide: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with 150 mL of anhydrous ethanol. Small, freshly cut pieces of sodium metal (2.3 g, 0.10 mol) are added cautiously and portion-wise to control the exothermic reaction and hydrogen evolution. The mixture is stirred until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
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Addition of Michael Donor: The sodium ethoxide solution is cooled to 0-5 °C using an ice-water bath. Ethyl acetoacetate (13.0 g, 0.10 mol) is then added dropwise via an addition funnel over 15 minutes while maintaining the internal temperature below 10 °C.
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Michael Addition: While continuing to cool and stir, 4-methyl-1-penten-3-one (9.8 g, 0.10 mol) is added dropwise over 30-45 minutes. The rate of addition should be controlled to keep the reaction temperature below 10 °C. A color change and slight increase in viscosity may be observed.
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Annulation and Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional hour at room temperature before being heated to reflux for 2-3 hours to ensure the completion of the aldol condensation and dehydration steps. Reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup and Neutralization: The flask is cooled to room temperature, and the reaction mixture is poured slowly into a beaker containing 200 mL of ice-cold water. The resulting aqueous solution is carefully neutralized to a pH of ~7 by the slow addition of 5% aqueous hydrochloric acid.
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Extraction and Washing: The neutralized mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed sequentially with water (1 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove any remaining water-soluble impurities.
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Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.
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Purification: The crude oil is purified by vacuum distillation or flash column chromatography on silica gel to afford the pure 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one.
Scientific Integrity and Process Validation
Causality in Experimental Design
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Choice of Base: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent. This prevents unwanted transesterification of the carbethoxy group, which could occur if a different alkoxide base were used.[7]
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Temperature Control: The initial Michael addition is performed at low temperatures (0-10 °C) because the reaction is significantly exothermic.[9] Uncontrolled addition can lead to side reactions, such as polymerization of the Michael acceptor or self-condensation of the donor, thereby reducing the overall yield.
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Reflux Step: While the Michael addition proceeds readily at lower temperatures, the subsequent intramolecular aldol condensation and, particularly, the final dehydration step often require thermal energy to proceed at a reasonable rate and drive the equilibrium towards the final, conjugated product.
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Aqueous Workup: The workup procedure involving neutralization and washing is critical for removing the base catalyst, unreacted starting materials, and any water-soluble byproducts, which is essential for obtaining a clean crude product prior to final purification.
Self-Validating Protocols: Characterization
The integrity of the synthesis is confirmed by rigorous characterization of the final product. The identity and purity of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one should be validated using standard spectroscopic techniques.
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¹H NMR: Will confirm the presence of all unique protons, including the isopropyl doublet and septet, the ethyl ester triplet and quartet, the vinylic methyl singlet, and the protons on the cyclohexene ring.
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¹³C NMR: Will show the correct number of carbon signals, including the two carbonyls (ketone and ester), the two sp² carbons of the double bond, and the aliphatic carbons of the ring and substituents.
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Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the α,β-unsaturated ketone (~1670 cm⁻¹) and the ester carbonyl (~1735 cm⁻¹).
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Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (224.29 g/mol ), confirming the correct elemental composition.
Conclusion
The is efficiently achieved through a well-established Robinson Annulation protocol. By carefully selecting the appropriate Michael donor (ethyl acetoacetate) and acceptor (4-methyl-1-penten-3-one) and controlling the reaction conditions, this valuable cyclohexenone building block can be prepared in good yield. The methodology presented here is not only a practical guide for obtaining the target molecule but also serves as an illustrative example of a powerful and versatile C-C bond-forming strategy that is fundamental to the field of organic synthesis. This compound, with its multiple functional groups, stands as a versatile intermediate for the elaboration into more complex molecular architectures relevant to drug discovery and natural product synthesis.
References
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